molecular formula C27H30Cl2N4O3 B560220 GNTI dihydrochloride CAS No. 351183-88-5

GNTI dihydrochloride

Cat. No. B560220
M. Wt: 529.462
InChI Key: GJPIMNXJPMPQHK-CVVXFVLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GNTI dihydrochloride is a selective κ/δ opioid heterodimer receptor agonist . It has no effect on opioid receptor homodimers . It displays tissue-specific analgesic effects in vitro .


Physical And Chemical Properties Analysis

GNTI dihydrochloride has a molecular weight of 544.48 . It is soluble to 100 mM in DMSO .

Scientific Research Applications

  • Inhibition of Psychosis-like Symptoms : GNTI dihydrochloride effectively inhibits MK-801-induced hyperlocomotion and stereotypy in mice, suggesting its potential involvement in modulating psychotic symptoms of schizophrenia. This points to its utility in exploring the kappa opioid receptor function in vivo (Qi et al., 2006).

  • Opioid Receptor Antagonist Potency : GNTI dihydrochloride is reported to have significant potency and selectivity as a kappa-opioid receptor antagonist. It exhibits greater antagonist potency and selectivity than norbinaltorphimine, another kappa-opioid receptor antagonist, in smooth muscle preparations. This makes it a potentially valuable tool for opioid research (JonesRobert & Portoghese, 2000).

  • Analgesic Effectiveness and Opioid Receptor Heterodimers : Research shows that the opioid agonist ligand 6'-guanidinonaltrindole, related to GNTI, selectively activates only opioid receptor heterodimers but not homomers. Its analgesic effectiveness in vivo indicates the functional relevance of opioid receptor heterodimers. This highlights the potential of targeting opioid heterodimers for designing analgesic drugs with reduced side effects (Waldhoer et al., 2005).

  • Schedule-Controlled Behavior in Monkeys : In a study involving rhesus monkeys, GNTI dihydrochloride showed potent and selective kappa antagonist effects with a slow onset and long duration of action. This suggests its utility in studying kappa receptor-mediated processes (Negus et al., 2002).

  • Prevention of Compulsive Scratching : Nalfurafine, a kappa opioid agonist, inhibits compulsive scratching in mice elicited by GNTI dihydrochloride. This indicates the involvement of the kappa opioid system in the pathogenesis of itch and the potential of nalfurafine as an antipruritic in conditions involving itch (Inan et al., 2009).

Safety And Hazards

Safety measures include wearing safety goggles with side-shields, protective gloves, and impervious clothing . The product should be kept away from drains, water courses, or the soil .

properties

IUPAC Name

N'-[(1S,2S,13R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]methanimidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3.2ClH/c28-13-29-16-4-5-19-17(10-16)18-11-27(33)21-9-15-3-6-20(32)24-22(15)26(27,25(34-24)23(18)30-19)7-8-31(21)12-14-1-2-14;;/h3-6,10,13-14,21,25,30,32-33H,1-2,7-9,11-12H2,(H2,28,29);2*1H/t21?,25-,26-,27+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPIMNXJPMPQHK-CVVXFVLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1S,2S,13R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]methanimidamide;dihydrochloride

Citations

For This Compound
15
Citations
TA Munro, LM Berry, A Van't Veer, C Béguin… - BMC …, 2012 - Springer
… After 30 mg kg -1 GNTI dihydrochloride, all three mice unexpectedly became ataxic, followed by convulsions and death within 11 minutes of injection. To confirm that this was not due to …
Number of citations: 96 link.springer.com
Z Cao, L Liu, DM Van Winkle - American Journal of …, 2003 - journals.physiology.org
… When we tested whether EOP-induced protection of isolated cardiomyocytes involves activation of κ-opioid receptors, we found that low-dose GNTI dihydrochloride blocks the protective …
Number of citations: 83 journals.physiology.org
BA Kumar, P Kumari, C Sona, PN Yadav - Methods in Cell Biology, 2017 - Elsevier
… , and GNTi dihydrochloride at kappa-… GNTi dihydrochloride generated after plotting RLU from GloSensor assay. (D) Concentration response curves of norBNI and GNTi dihydrochloride …
Number of citations: 25 www.sciencedirect.com
A Cowan, S Inan - Opiate Receptors and Antagonists: From Bench to …, 2009 - Springer
… GNTI dihydrochloride (Tocris), norBNI dihydrochloride (Research Biochemicals International), and BnorBNI (courtesy of Drs. Husbands and Lewis, University of Bath, UK) were injected …
Number of citations: 12 link.springer.com
ER Butelman, TJ Harris, MJ Kreek - Psychopharmacology, 2004 - Springer
Rationale Salvinorin A is the active component of the hallucinogenic plant Salvia divinorum. The potential mode of action of this hallucinogen was unknown until recently. A recent in …
Number of citations: 121 link.springer.com
S Inan, NJ Dun, A Cowan - Peptides, 2011 - Elsevier
… GNTI dihydrochloride and norbinaltorphimine dihydrochloride were purchased from Tocris Bioscience (Ellisville, MO). [d-Tpi 6 , Leu 13 ψ(CH 2 NH)Leu 14 ]bombesin(6-14) (RC-3095), …
Number of citations: 29 www.sciencedirect.com
CG Pavan, CF Roncari, SP Barbosa… - Behavioural brain …, 2015 - Elsevier
… GNTI dihydrochloride, selective κ opioid receptor antagonist (Tocris), was dissolved in saline and administered in the LPBN at the dose of 2.0 nmol/0.2 μl. Naltrindole hydrochloride, …
Number of citations: 17 www.sciencedirect.com
ME Nizhnikov, EI Varlinskaya… - Revista Argentina de …, 2009 - ncbi.nlm.nih.gov
… A relatively new kappa opioid antagonist, GNTI dihydrochloride, has a much shorter half-life and higher potency than nor-BNI. Specifically, effects of GNTI are gone 24 hours post-…
Number of citations: 6 www.ncbi.nlm.nih.gov
S Divinorum - researchgate.net
Salvia divinorum is used by the Mazatec Indians of northeastern Oaxaca, Mexico primarily for its psychoactive effects which aid in ritual divination (Wasson, 1962, 1963). It is also …
Number of citations: 2 www.researchgate.net
R Elghaba - 2015 - etheses.whiterose.ac.uk
Low threshold spiking interneurons (LTSIs) and cholinergic interneurons are subtypes of striatal neurons that play an important role in modulation of final striatal output. This thesis …
Number of citations: 3 etheses.whiterose.ac.uk

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